N,N-dimethyl-2-nitropropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

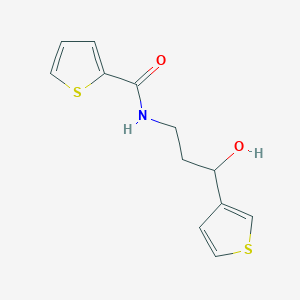

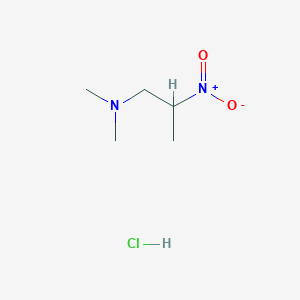

“N,N-dimethyl-2-nitropropan-1-amine hydrochloride” is an organic compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 . It is synthesized and characterized for use in various scientific experiments.

Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-nitropropan-1-amine hydrochloride” is represented by the formula C5H13ClN2O2 . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC, etc .Applications De Recherche Scientifique

Formation and Destruction in Water

N,N-dimethyl-2-nitropropan-1-amine hydrochloride is related to N-nitrosodimethylamine (NDMA), a compound that has been studied for its formation and destruction mechanisms in water. Sharma (2012) provided insights into the kinetics and mechanisms involved in the formation of NDMA from precursors like amines and dimethylsulfamide, reacting with disinfectants such as ClO2, O3, OH, and Fe(VI). The paper also discusses various NDMA destruction methods including biodegradation, reduction, and oxidation (photolytic, photocatalytic, chemical, and electrochemical) Sharma, 2012.

Occurrence in Food and Health Implications

The compound's derivatives and related nitroso compounds have been found in food, especially in conditions where fungal contamination is present. Li, Ji, and Cheng (1986) discovered compounds like dimethylnitrosamine (NDMA) and other nitrosamines in foods like cornbread inoculated with Fusarium moniliforme. These compounds have shown carcinogenic potential, emphasizing the significance of understanding their formation and occurrence in foods Li, Ji, & Cheng, 1986.

Environmental Presence and Implications

The presence of nitrosamines like NDMA in environmental settings such as water sources has been a concern due to their potential health implications. Nawrocki and Andrzejewski (2011) highlighted the emergence of nitrosamines like NDMA as disinfection by-products in chloraminated waters, posing a greater health risk compared to chlorinated by-products. The study underscores the importance of understanding the formation mechanisms and exploring effective removal strategies for these compounds from water sources Nawrocki & Andrzejewski, 2011.

Role in Disease and Potential Therapeutic Applications

Interestingly, derivatives of N,N-dimethyl-2-nitropropan-1-amine hydrochloride have been investigated for their roles beyond psychotropic activity. Frecska et al. (2013) discussed N,N-dimethyltryptamine, highlighting its potential in cellular protective mechanisms and suggesting a broader role that extends beyond central nervous activity. This opens avenues for research into the medical applications of these compounds Frecska et al., 2013.

Propriétés

IUPAC Name |

N,N-dimethyl-2-nitropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-5(7(8)9)4-6(2)3;/h5H,4H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPANSQPGXBLKJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-nitropropan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)

![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)

![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)

![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)

![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)

![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)

![(E)-2-cyano-N-cyclohexyl-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2574799.png)

![1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2574804.png)

![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)